(S)-usnate

描述

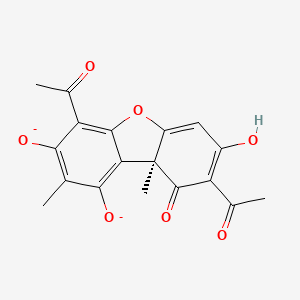

Structure

3D Structure

属性

分子式 |

C18H14O7-2 |

|---|---|

分子量 |

342.3 g/mol |

IUPAC 名称 |

(9aS)-4,8-diacetyl-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-1,3-diolate |

InChI |

InChI=1S/C18H16O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h5,21-23H,1-4H3/p-2/t18-/m1/s1 |

InChI 键 |

WEYVVCKOOFYHRW-GOSISDBHSA-L |

手性 SMILES |

CC1=C(C(=C2C(=C1[O-])[C@]3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)[O-] |

规范 SMILES |

CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)[O-] |

产品来源 |

United States |

Biosynthetic Pathways of S Usnate in Lichens

Fundamental Polyketide Pathway Origins

The biosynthesis of (S)-usnate begins with the assembly of a polyketide chain, a common strategy in fungi for producing a diverse array of natural products. This pathway utilizes simple carbon building blocks to create complex aromatic structures.

The carbon skeleton of this compound originates from acetate (B1210297), which enters the biosynthetic machinery in the form of acetyl-CoA. sci-hub.sebiolichen.com The pathway proceeds via the polymalonate acetate route, where acetyl-CoA serves as the starter unit. biolichen.com Additional two-carbon units are incorporated through the carboxylation of acetyl-CoA to form malonyl-CoA. These units are then sequentially condensed to build a linear polyketide chain, which serves as the backbone for subsequent cyclization and aromatization. biolichen.com Tracer experiments have confirmed that the fundamental carbon pairs in the usnic acid structure are derived from acetyl-CoA. sci-hub.se

A critical juncture in the biosynthetic pathway is the formation of the monocyclic aromatic compound, methylphloroacetophenone (MPA). researchgate.netwikipedia.org Chemoenzymatic and tracer studies have demonstrated that MPA is the direct precursor to usnic acid. sci-hub.seresearchgate.net The polyketide chain, assembled from acetate and malonate units, undergoes cyclization and aromatization to yield MPA. This molecule represents the fundamental phenolic unit which, upon dimerization, will form the core structure of usnic acid. sci-hub.se

Enzymatic Steps and Molecular Transformations

The conversion of simple precursors into the complex, chiral structure of this compound is governed by a series of highly specific enzymatic reactions. Key enzymes, including a Polyketide Synthase and a Cytochrome P450 monooxygenase, work in concert to construct and modify the molecule.

The synthesis of the MPA intermediate is catalyzed by a Type I Polyketide Synthase (PKS). Specifically, it is a non-reducing PKS that has been identified in usnic acid-producing lichens. nih.gov This enzyme has been named methylphloroacetophenone synthase (MPAS). researchgate.net The biosynthesis of usnic acid requires a PKS that possesses a C-methyltransferase (CMeT) domain for the incorporation of a methyl group prior to aromatization, and a terminal Claisen cyclase (CLC) domain which facilitates the cyclization and release of the aromatic product, MPA. researchgate.netnih.gov The gene cluster responsible for usnic acid production contains the gene encoding for this specific PKS. researchgate.net

| Enzyme/Component | Type/Function | Role in this compound Biosynthesis |

| Acetyl-CoA | Precursor Molecule | Serves as the starter unit for the polyketide chain. |

| Malonyl-CoA | Precursor Molecule | Provides the two-carbon extender units for chain elongation. |

| Methylphloroacetophenone Synthase (MPAS) | Non-Reducing Polyketide Synthase (PKS) | Catalyzes the formation of the methylphloroacetophenone (MPA) intermediate from acetate and malonate precursors. |

| Methylphloroacetophenone Oxidase (MPAO) | Cytochrome P450 Enzyme | Catalyzes the stereospecific oxidative dimerization of two MPA molecules to form usnic acid. |

The penultimate step in the biosynthesis is the coupling of two MPA molecules to create the dibenzofuran (B1670420) scaffold of usnic acid. This transformation is an oxidative dimerization reaction. researchgate.net Research has identified a specific cytochrome P450 enzyme, named methylphloroacetophenone oxidase (MPAO), that is responsible for this crucial step. researchgate.netnih.gov The gene for MPAO is located within the same biosynthetic gene cluster as the MPAS gene, indicating a coordinated functional relationship. researchgate.netnih.gov The MPAO enzyme catalyzes the phenolic oxidative coupling that links the two MPA units together. sci-hub.se

Usnic acid possesses a chiral center at the 9b position, meaning it can exist in two enantiomeric forms: (R)-(+)-usnate and (S)-(-)-usnate. sci-hub.se The formation of a specific enantiomer is not a random event but is under strict enzymatic control. The biosynthesis involves a stereospecific homologous coupling of the two MPA units, which is catalyzed by the MPAO enzyme. sci-hub.sebiolichen.com While the precise mechanism by which MPAO dictates the stereochemistry at the 9b position is a complex area of study, it is this enzymatic control that ensures different lichen species consistently produce either the (S) or (R) enantiomer. nih.govresearchgate.net The enzyme's active site presumably orients the two MPA molecules in a specific three-dimensional arrangement, facilitating the coupling reaction in a way that leads to the exclusive formation of the (S) configuration in certain lichens.

Genetic and Molecular Regulation of Biosynthesis

The production of this compound in lichens is a tightly controlled process, governed by a specific set of genes organized into a biosynthetic gene cluster (BGC). The expression of these genes is, in turn, managed by various regulatory elements that ensure the compound is synthesized when needed. This section details the identification of the core biosynthetic genes and explores the current understanding of the regulatory mechanisms that govern their expression.

Regulatory Elements Governing Pathway Expression

The regulation of secondary metabolite production in fungi is a complex process, often involving regulatory genes located within or outside the BGC. These regulatory elements ensure that the production of metabolites, which can be energetically expensive, is appropriately timed in response to developmental or environmental cues.

While the specific cis-regulatory elements (such as promoters and enhancers) and trans-acting factors (like transcription factors) that directly control the expression of the this compound BGC have not yet been experimentally characterized in detail, comparative analyses of the gene cluster have provided some initial clues.

Within the putative usnic acid BGC of several lichen species, researchers have identified an O-methyltransferase gene. nih.gov This gene shares homology with AflJ, a well-known co-activator involved in the biosynthesis of aflatoxin in Aspergillus parasiticus. nih.gov In the aflatoxin pathway, AflJ is thought to interact with the primary transcription factor, AflR, to facilitate the expression of the structural genes. The presence of an AflJ-like gene flanking the core MPAS and MPAO genes in the usnic acid cluster suggests a potential regulatory role. nih.gov It is hypothesized that this O-methyltransferase may function as a co-activator, necessary for the efficient transcription of the biosynthetic genes.

The co-regulation of genes within a BGC is a common feature in fungi. It allows for the coordinated expression of all the enzymes required to produce a specific metabolite. The physical clustering of the MPAS and MPAO genes, along with the putative regulatory gene, strongly implies that their expression is linked. However, the precise DNA sequences that serve as binding sites for transcription factors and the identity of these regulatory proteins in the context of this compound biosynthesis remain key areas for future investigation.

Compound Reference Table

Synthetic Strategies for S Usnate and Its Analogs

Chemoenzymatic and Chemical Synthesis Approaches

Synthetic efforts towards usnic acid, including the (S)-enantiomer, have explored both purely chemical transformations and approaches that combine chemical steps with enzymatic catalysis.

Synthetic Routes Utilizing Precursors (e.g., Phloracetophenone)

One approach to synthesizing usnic acid involves utilizing readily available precursors such as phloracetophenone (1-(2,4,6-trihydroxyphenyl)ethanone). Phloracetophenone (PubChem CID: 68073) is a key building block that can be subjected to subsequent reactions to construct the usnic acid scaffold. While specific detailed chemical routes solely for (S)-usnate from phloracetophenone were not extensively detailed in the search results, phloracetophenone is identified as a starting material in chemoenzymatic synthesis of usnic acid researchgate.net. Chemical synthesis routes often involve multiple steps, including cyclization and oxidation reactions, to assemble the complex dibenzofuran (B1670420) structure of usnic acid. illinois.eduresearchgate.net

Enzyme-Catalyzed Oxidative Synthesis

Enzyme-catalyzed reactions offer a route to synthesize usnic acid, often with improved selectivity compared to purely chemical methods unipd.itnih.govnih.govmdpi.com. A chemoenzymatic synthesis of usnic acid from commercially available starting materials has been reported, involving the methylation of phloracetophenone followed by oxidation with horseradish peroxidase researchgate.netnih.gov. This two-step synthesis highlights the utility of enzymes in facilitating specific oxidative transformations required for the formation of the usnic acid structure researchgate.netrochester.edu. While this specific example refers to usnic acid generally, enzyme catalysis is a powerful tool for achieving stereoselectivity, which is crucial for the synthesis of enantiomerically pure this compound unipd.itnih.govdiva-portal.org.

Rational Design and Derivatization for Enhanced Biological Suitability

Usnic acid, including the (S)-enantiomer, exhibits limited water solubility, which can pose challenges for its formulation and biological applications wikipedia.org. Rational design and derivatization strategies are employed to improve the biological suitability of this compound, particularly its hydrophilicity and compatibility with biological systems researchgate.netresearchgate.netnih.gov.

Strategies for Improving Hydrophilicity and Biological System Compatibility

Enhancing the hydrophilicity of this compound is a key objective to improve its bioavailability and reduce potential toxicity associated with poor solubility. nih.gov Two common strategies involve the formation of salts and complexation with metal ions.

Salt Formation (e.g., Potassium Usnate, Sodium Usnate)

Converting usnic acid to its salt forms, such as potassium usnate or sodium usnate, is a straightforward method to increase its water solubility nih.gov. Sodium usnate (PubChem CID: 91667963) is a known derivative of usnic acid nih.govnih.gov. Potassium usnate is also mentioned as a hydrophilic derivative nih.govresearchgate.net. The formation of these salts involves the reaction of the acidic usnic acid with a suitable base containing the desired cation (e.g., potassium or sodium hydroxide). This chemical modification results in an ionic compound that is significantly more soluble in aqueous environments compared to the parent usnic acid. nih.gov

Complexation with Metal Ions (e.g., Lanthanide Complexes)

Complexation with metal ions, including lanthanide ions, represents another strategy to modify the properties of usnic acid derivatives researchgate.netchemmethod.comugm.ac.idmdpi.com. New complexes of lanthanide ions such as La(III), Nd(III), Tb(III), and Gd(III) have been synthesized from reactions involving sodium usnate researchgate.net. These complexes were formed by reacting an aqueous-ethanolic solution of sodium usnate with an aqueous solution of the lanthanide ions researchgate.net. The resulting coordination compounds can exhibit altered solubility, stability, and potentially enhanced biological activities compared to the free usnic acid or its simple salts researchgate.netresearchgate.net. The synthesis and characterization of these metal complexes provide insights into how complexation can influence the properties of usnate derivatives for biological applications. researchgate.netchemmethod.comugm.ac.idmdpi.com

Targeted Structural Modifications for Potentiated Bioactivity

Targeted structural modifications are employed to enhance the desired biological activities of this compound and its analogs. These modifications often involve altering functional groups on the dibenzofuran backbone or introducing new chemical moieties.

Synthesis of Triazole Derivatives

The synthesis of triazole derivatives of usnic acid is a strategy employed to generate analogs with potentially enhanced biological activities. Triazole rings are nitrogen-containing heterocycles known for their diverse medicinal applications, including anticancer, anti-HIV, antimalarial, antiplasmodial, and antibacterial properties. beilstein-journals.orgnih.gov The incorporation of a triazole moiety into the usnic acid structure can lead to compounds with altered pharmacokinetic profiles and improved interactions with biological targets. Various synthetic methodologies, including click chemistry approaches, are utilized for the preparation of these triazole-containing analogs. beilstein-journals.orgnih.govraco.catmdpi.com Studies have shown that usnic acid enaminone-coupled 1,2,3-triazoles have been synthesized and evaluated for antimycobacterial activity. researchgate.net

Creation of Cyano-Containing Analogs

The creation of cyano-containing analogs of usnic acid is another approach to develop derivatives with potentially improved biological properties. The introduction of a cyano group into organic molecules can influence their electronic and steric properties, affecting their interactions with biological systems. Research on other natural product derivatives, such as caffeic acid, has shown that the incorporation of a cyano group can lead to enhanced activity against protein aggregation, relevant in neurodegenerative diseases. researchgate.net While specific details on cyano-containing this compound analogs are less extensively documented in the provided search results, the general strategy of introducing cyano groups is a known method in medicinal chemistry for generating novel compounds with modified bioactivity. scribd.com

Advanced Methodologies for Compound Preparation and Delivery

Beyond structural modifications, advanced methodologies are being investigated to improve the preparation and delivery of this compound and its analogs, addressing challenges such as solubility and targeted action.

Sonochemical Synthesis Approaches

Sonochemical synthesis, which utilizes high-intensity ultrasound irradiation, offers a promising approach for the preparation of organic and inorganic nanomaterials. nih.govmdpi.commdpi.comnih.gov This method can lead to smaller particle sizes, improved control over morphology, higher colloidal stability, and better crystalline properties compared to conventional synthesis techniques. mdpi.com Sonochemistry can also accelerate reaction times and potentially allow for synthesis at lower temperatures. nih.govmdpi.com While the provided search results discuss sonochemical synthesis in the context of various nanomaterials and coordination polymers, its application to the synthesis of this compound or its derivatives would leverage these advantages, potentially leading to more efficient and controlled production of the compound or its nanoformulations. mdpi.comhcpmanida.comijnnonline.net

Nanocarrier Encapsulation for Controlled Release and Delivery

Encapsulation of this compound in nanocarriers is a strategy to overcome its poor water solubility and achieve controlled release and targeted delivery. mdpi.commdpi.com Nanocarriers, such as polymeric nanoparticles, liposomes, and solid lipid nanoparticles, can protect the encapsulated compound from degradation, improve its solubility and bioavailability, and facilitate its transport to specific sites in the body. mdpi.comresearchgate.netumweltbundesamt.denih.govfrontiersin.org This approach allows for sustained release of the active compound, potentially reducing the frequency of administration and improving therapeutic efficacy. umweltbundesamt.defrontiersin.org Studies have explored the development of usnic acid-loaded magnetite nanoparticles as an example of utilizing nanocarriers for potential therapeutic applications. mdpi.com The size of the nanocarrier can significantly influence the release rate of the encapsulated active agent. mdpi.com

Advanced Analytical Techniques in S Usnate Research

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are fundamental in the study of (S)-usnate, enabling its separation from complex mixtures and the precise quantification of its enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of usnic acid from natural sources. nih.gov Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis of usnic acid in various formulations and extracts. researchgate.net A typical RP-HPLC method utilizes a C18 stationary phase and a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol. researchgate.net The method's sensitivity and reproducibility make it suitable for stability studies of herbal preparations containing usnic acid. researchgate.net

The purity of an isolated compound can be determined using HPLC by analyzing the chromatogram for the presence of extraneous peaks. pharmtech.comshd-pub.org.rs For quantitative analysis, a calibration curve is constructed by plotting the peak area or height against the concentration of standard solutions of the analyte. ksu.edu.sajasco-global.com The concentration of the analyte in a sample is then determined from its peak area or height by interpolation from the calibration curve. jasco-global.com The method's validity is established through a validation process that assesses its linearity, precision, accuracy, and selectivity. researchgate.netnih.gov

Due to the chiral nature of usnic acid, which exists as (+) and (-) enantiomers, chiral chromatography is essential for their separation and quantification. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and, consequently, their separation. phenomenex.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.netchromforum.org

A chiral HPLC method can effectively separate a racemic mixture of usnic acid, allowing for the determination of the enantiomeric composition in a sample. nih.govresearchgate.net For instance, a chiral HPLC chromatogram can show baseline separation of (+)-usnic acid and (-)-usnic acid, with distinct retention times for each. researchgate.net This is crucial for studying the distribution of usnic acid enantiomers in different lichen species, as some may produce predominantly one enantiomer. nih.govresearchgate.net The quantification of each enantiomer can be achieved by integrating the peak areas in the chromatogram. researchgate.net

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and electronic properties of this compound, confirming its identity and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules, including this compound. rsc.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. rsc.orgresearchgate.net The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. libretexts.orgjackwestin.com

For usnic acid, the ¹H NMR spectrum typically shows signals for the methyl groups, an aromatic proton, and hydroxyl protons. researchgate.net The ¹³C NMR spectrum reveals the presence of all 18 carbon atoms in the molecule, including methyl, aromatic, and carbonyl carbons. researchgate.netresearchgate.net The complete assignment of ¹H and ¹³C NMR signals can be achieved through a combination of one- and two-dimensional NMR experiments and by comparison with literature data. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com For usnic acid, the deprotonated molecular ion [M-H]⁻ is observed at an m/z of approximately 343.08. mdpi.comresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of ions, providing structural information. wikipedia.org The fragmentation of the usnic acid molecular ion can involve the loss of methyl and other functional groups. mdpi.comlibretexts.org Common fragment ions observed in the MS/MS spectrum of usnic acid include those at m/z 328.0591 ([M-H-CH₃]⁻), 259.0609 ([M-H-C₄H₃O₂]⁻), and 231.0661 ([M-H-C₅H₃O₃]⁻). mdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule. shimadzu.com For sodium usnate, the λmax has been reported to be around 290 nm in both water and a phosphate buffer:methanol mixture. researchgate.netresearchgate.net

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for distinguishing between enantiomers, as they will produce mirror-image CD spectra. researchgate.netnih.gov The CD spectrum of this compound will be opposite to that of (R)-usnate, allowing for the determination of the absolute configuration of a sample. researchgate.net The shape and sign of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. nih.gov

Electrophoretic Methodologies

Electrophoretic separation methods are powerful analytical techniques that separate charged molecules based on their migration through an electrically conductive medium under the influence of an electric field. ebsco.comresearchgate.netbyjus.com These techniques are particularly valuable in the analysis of complex mixtures, such as those derived from natural products. In the context of this compound research, electrophoretic methodologies, especially capillary electrophoresis, offer high efficiency and resolution for its determination and analysis. wikipedia.org Capillary electrophoresis (CE) is performed in narrow-bore capillaries, typically with internal diameters of 25 to 100 µm, which allows for the use of high voltages, leading to rapid and highly efficient separations. uomustansiriyah.edu.iq

Capillary Zone Electrophoresis (CZE) is the simplest and most widely used form of capillary electrophoresis. creative-proteomics.com The separation mechanism in CZE is based on the differences in the electrophoretic mobility of analytes, which is directly related to their charge-to-size ratio. creative-proteomics.comshsu.edu In a typical CZE setup, a fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary. shsu.edu Analytes, such as the anionic form of this compound in a basic buffer, migrate through the capillary at different velocities, allowing for their separation into discrete zones. usp.org

The development of a CZE method for this compound determination involves the optimization of several key parameters to achieve the desired resolution and sensitivity. These parameters include the composition, concentration, and pH of the background electrolyte, the applied voltage, the capillary temperature, and the detection wavelength. usp.orgnih.gov For instance, adjusting the pH of the buffer can alter the charge of this compound, thereby influencing its electrophoretic mobility. uomustansiriyah.edu.iq Organic modifiers, such as methanol, may be added to the buffer to improve the solubility of analytes and modify the electroosmotic flow. nih.gov Detection is commonly performed using UV-Vis absorbance, where a section of the capillary itself serves as the detection cell, minimizing any loss of resolution. wikipedia.org

The high efficiency of CZE allows for the separation of molecules with only minor differences in their charge-to-mass ratio. usp.org This makes it a highly suitable technique for purity analysis and quantification of this compound in various matrices, including lichen extracts and formulated products.

Table 1: Representative CZE Parameters for the Analysis of this compound This table is based on typical conditions used for the analysis of similar organic acids.

| Parameter | Typical Value/Condition | Purpose |

| Capillary | Fused-silica, 50-75 µm i.d., 40-60 cm total length | Provides the separation channel. |

| Background Electrolyte (BGE) | 20-100 mM Borate or Phosphate buffer | Maintains pH and conducts current. |

| pH | 8.0 - 9.5 | Ensures this compound is in its anionic form for migration. |

| Applied Voltage | 15 - 30 kV | Driving force for separation; higher voltage can reduce analysis time. |

| Temperature | 20 - 30 °C | Affects buffer viscosity and migration times; must be controlled. |

| Injection Mode | Hydrodynamic (Pressure) or Electrokinetic | Introduces a small, precise plug of the sample into the capillary. |

| Detection | UV Absorbance at ~282 nm | Quantifies the analyte based on its light absorption. |

Application of Analytical Methods in Degradation Pathway Identification

Understanding the degradation pathways of phytoconstituents like this compound is critical for evaluating their stability and identifying potential transformation products that may arise during storage or metabolic processes. ijmr.net.in The identification of these degradation products relies on the use of powerful analytical techniques capable of separating and elucidating the structures of compounds within a complex mixture. usgs.govnih.gov A common strategy involves subjecting the parent compound to forced degradation under various stress conditions (e.g., acid, base, oxidation, heat, light) and then analyzing the resulting samples.

Chromatographic methods are central to the analysis of degradation products. ijmr.net.in High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques due to its high separation efficiency and compatibility with various detectors. ijmr.net.in For this compound, Reverse-Phase HPLC (RP-HPLC) methods have been developed for its quantification and stability testing. researchgate.net An HPLC system coupled with a UV-Vis or Photodiode Array (PDA) detector can separate the degradation products from the parent this compound and provide preliminary spectral information. ijmr.net.infarmaciajournal.com

For definitive identification of the degradation products, mass spectrometry (MS) is indispensable. ijmr.net.in Coupling liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) allows for the determination of the molecular weight and structural fragments of the unknown compounds. nih.govnih.gov By analyzing the mass spectra of the degradation products and comparing them to the parent compound, a degradation pathway can be proposed. nih.gov This approach has been successfully used to elucidate the metabolic and degradation pathways of numerous complex natural products and pharmaceuticals. nih.govresearchgate.net While less common for initial identification, techniques like CZE can also be coupled with MS to provide complementary separation and structural information.

Table 2: Role of Analytical Techniques in this compound Degradation Studies

| Analytical Technique | Information Provided | Role in Pathway Identification |

| HPLC-UV/PDA | Separation of parent compound and degradation products; UV spectra. | Quantifies the loss of the parent compound and detects the formation of new products. UV spectra can help classify chromophoric products. |

| LC-MS | Molecular weight of each separated compound. | Provides the molecular formula of degradation products, which is the first step in structural elucidation. |

| LC-MS/MS | Fragmentation patterns of selected ions. | Offers detailed structural information by breaking down molecules into smaller, identifiable fragments, allowing for the precise location of chemical modifications. |

| GC-MS | Separation and identification of volatile degradation products. | Useful if degradation leads to smaller, more volatile molecules through cleavage of the this compound structure. |

| UV-Visible Spectroscopy | Changes in absorption spectra over time. | Monitors the overall chemical changes during degradation and can provide kinetic information about the degradation process. ijmr.net.in |

Mechanistic Investigations of S Usnate S Biological Activities in Vitro and Preclinical Models

Anti-Inflammatory Mechanisms of Action

The anti-inflammatory capacity of (S)-usnate is attributed to its ability to interfere with key signaling pathways and mediators that drive the inflammatory response. Studies have demonstrated its efficacy in modulating both the production of pro-inflammatory molecules and the activity of enzymes that synthesize them.

Modulation of Pro-Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, PGE2)

This compound exerts significant control over the production of crucial pro-inflammatory mediators. In cellular models, particularly using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, usnic acid has been shown to inhibit the production of nitric oxide (NO) in a dose-dependent manner. nih.govnih.gov This inhibition is critical as excessive NO production contributes to vasodilation, inflammation, and tissue damage.

Similarly, the compound effectively reduces the secretion of tumor necrosis factor-alpha (TNF-α), a potent cytokine that plays a central role in initiating and perpetuating the inflammatory cascade. nih.govnih.gov The inhibitory effect on TNF-α is also dose-dependent, highlighting a direct modulation of cytokine signaling pathways. nih.gov Furthermore, the anti-inflammatory mechanism of usnic acid is suggested to involve the inhibition of prostaglandin (B15479496) synthesis, which includes mediators like Prostaglandin E2 (PGE2). nih.gov PGE2 is a key player in promoting inflammation, pain, and fever. scispace.com

| Pro-Inflammatory Mediator | Model System | Observed Effect of Usnic Acid/Usnate | Key Findings |

|---|---|---|---|

| Nitric Oxide (NO) | LPS-activated RAW 264.7 macrophages | Inhibition of production | Dose-dependent reduction observed, with an IC50 of 4.7 μM reported in one study. nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | LPS-activated RAW 264.7 macrophages | Inhibition of production/secretion | Dose-dependent reduction observed, with an IC50 of 12.8 μM reported in one study. nih.gov |

| Prostaglandin E2 (PGE2) | Inferred from general prostaglandin synthesis inhibition | Inhibition of synthesis | Mechanism is considered similar to that of nonsteroidal anti-inflammatory drugs. nih.gov |

Impact on Inflammatory Enzyme Pathways (e.g., COX-2, iNOS, LTB4 Biosynthesis)

The modulatory effects of this compound on pro-inflammatory mediators are directly linked to its impact on the enzymes responsible for their synthesis. Research has confirmed that usnic acid downregulates the expression of inducible nitric oxide synthase (iNOS), the enzyme that produces large quantities of NO during inflammation. nih.govnih.gov This action occurs at the genetic level, suppressing the transcription of the iNOS gene. nih.gov

In parallel, this compound also inhibits the expression of cyclooxygenase-2 (COX-2), an inducible enzyme that catalyzes the production of prostaglandins, including PGE2, at sites of inflammation. nih.govscispace.com The suppression of both iNOS and COX-2 gene expression is a key mechanism, potentially mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. nih.gov Additionally, studies on bovine polymorphonuclear leukocytes have indicated that usnic acid exerts a weak inhibitory effect on the biosynthesis of leukotriene B4 (LTB4), another potent lipid mediator of inflammation. nih.gov

| Enzyme/Pathway | Model System | Observed Effect of Usnic Acid/Usnate | Mechanism |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | LPS-activated RAW 264.7 macrophages | Downregulation of expression | Suppression of iNOS gene expression, potentially via NF-κB inhibition. nih.govnih.gov |

| Cyclooxygenase-2 (COX-2) | LPS-activated RAW 264.7 macrophages | Downregulation of expression | Suppression of COX-2 gene expression, potentially via NF-κB inhibition. nih.govscispace.com |

| Leukotriene B4 (LTB4) Biosynthesis | Bovine polymorphonuclear leukocytes | Weak inhibition | IC50 reported at 42 ± 2.2 μM. nih.gov |

Antiprotozoal Mechanisms

This compound and its derivatives have demonstrated significant activity against various protozoan parasites, including species of Leishmania and Trypanosoma. ijbcp.commdpi.com The mechanisms underlying this antiprotozoal action involve the disruption of fundamental physiological processes within the parasite, leading to cell death.

Alterations in Mitochondrial Membrane Potential of Parasites

A primary mechanism of usnic acid's toxicity, which extends to its antiprotozoal activity, is the disruption of mitochondrial function. Usnic acid is a known uncoupler of oxidative phosphorylation. nih.gov This action directly compromises the integrity of the mitochondrial membrane potential (ΔΨm). In parasites, as in other eukaryotic cells, the maintenance of ΔΨm is crucial for ATP synthesis, ion homeostasis, and the regulation of cell death pathways. nih.gov The loss of mitochondrial membrane potential is a recognized hallmark of apoptosis in protozoan parasites. nih.gov By disrupting the proton gradient across the inner mitochondrial membrane, this compound effectively depletes the parasite's energy supply and initiates downstream cell death cascades. nih.gov

Induction of Parasite Cell Death Processes

Evidence suggests that this compound induces a form of programmed cell death in protozoa that resembles apoptosis. mdpi.com This process is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, chromatin condensation, and nuclear fragmentation. nih.gov The induction of an apoptotic-like phenotype has been specifically noted in Leishmania species treated with usnic acid. mdpi.com This controlled cellular suicide is a key advantage, as it prevents the release of intracellular contents that could provoke an inflammatory response in the host, a common outcome of necrotic cell death. oatext.com The initiation of this process is closely linked to the aforementioned disruption of mitochondrial function. nih.gov

Disruption of Cell Membrane Integrity

In addition to its intracellular targets, usnic acid has been shown to possess membrane-damaging potential. ijbcp.com While much of this research has focused on bacteria, where usnic acid can destroy the cell membrane of organisms like Staphylococcus aureus, this mechanism is also relevant to protozoa. mdpi.com Protozoan parasites rely on their plasma membrane to maintain osmotic balance and to interact with their environment. britannica.com Disruption of the plasma membrane's integrity leads to a loss of ionic homeostasis, leakage of essential cytoplasmic contents, and ultimately, cell lysis. This direct damage to the cell's primary barrier represents another pathway through which this compound can exert its potent antiprotozoal effects.

Antimicrobial Activities and Mechanisms of this compound

Antibacterial Effects Against Microorganisms

This compound, a naturally occurring dibenzofuran (B1670420) derivative found in lichens, has demonstrated notable antibacterial properties, particularly against Gram-positive bacteria. Its mechanism of action is multifaceted, involving the disruption of essential cellular processes. Research indicates that usnic acid, the broader compound category for this compound, can inhibit DNA and RNA synthesis, reduce amino acid biosynthesis, and interfere with protein synthesis, ultimately leading to damage of the bacterial cell wall.

The efficacy of this compound and its parent compound is more pronounced against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus species. This selectivity is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria, such as Pseudomonas aeruginosa and Escherichia coli, is thought to act as a barrier, limiting the penetration of usnic acid and thus conferring resistance.

Studies have shown that the antibacterial activity of usnic acid against MRSA is due to the disruption of the cell membrane. Proteomic and electron microscopy analyses have revealed that usnic acid can cause damage to peptidoglycan synthesis, a critical component of the bacterial cell wall. Furthermore, it has been observed to impair adhesion to host matrix binding proteins and decrease the expression of lipase (B570770) and thermonuclease in S. aureus.

Interactive Data Table: Antibacterial Spectrum of Usnic Acid

| Bacterial Species | Gram Stain | Activity of Usnic Acid/Derivatives |

|---|---|---|

| Staphylococcus aureus | Positive | Sensitive |

| Bacillus cereus | Positive | Sensitive |

| Enterococcus faecalis | Positive | Sensitive |

| Pseudomonas aeruginosa | Negative | Resistant |

Antifungal Properties and Fungal Growth Inhibition

This compound has emerged as a promising scaffold for the development of novel antifungal agents. Studies have demonstrated its activity against a range of fungal pathogens, including clinically relevant and drug-resistant strains of Candida tropicalis and Trichophyton rubrum. The (S)-configuration at a key position of the usnic acid scaffold appears to confer optimal antifungal activity, likely by facilitating more favorable interactions with fungal targets or more efficient disruption of fungal cellular processes nih.gov.

The primary mechanism of antifungal action for many agents involves the disruption of the fungal cell membrane's integrity, often by targeting the biosynthesis of ergosterol (B1671047), a crucial sterol component. While the precise mechanism of this compound is still under investigation, its derivatives have been shown to interfere with the ergosterol biosynthesis pathway researchgate.net. This disruption leads to increased cell membrane permeability and ultimately inhibits fungal growth or leads to cell death researchgate.netnih.govnih.gov.

Research has shown that certain derivatives of (S)-usnic acid exhibit potent low to sub-micromolar activity against C. tropicalis, outperforming conventional antifungal drugs like amphotericin B and fluconazole (B54011) in preclinical models nih.gov. This highlights the potential of this compound derivatives to address the challenge of antifungal resistance.

Antiviral Mechanisms (e.g., Interaction with Viral Proteases)

This compound and its derivatives have been investigated for their antiviral properties against a variety of viruses. The mechanisms of action appear to be virus-specific but often involve the inhibition of viral replication and interference with key viral proteins.

In the context of influenza viruses, such as the pandemic A(H1N1)pdm09 strain, both enantiomers of usnic acid have demonstrated antiviral activity nih.gov. The antiviral action is thought to be due to the inhibition of RNA transcription, a critical step in the replication cycle of many viruses nih.gov.

More recently, a derivative of usnic acid, usenamine A, has shown potential antiviral effects against SARS-CoV-2 pseudotyped viruses. The proposed mechanism involves the destabilization of the SARS-CoV-2 spike protein, which is essential for viral entry into host cells. Additionally, usenamine A was found to suppress virus-induced mitochondrial depolarization, reduce elevated reactive oxygen species (ROS) levels, and inhibit apoptosis and inflammation in infected cells ajpp.in. This suggests that this compound and its derivatives may offer a broad-spectrum antiviral strategy by targeting fundamental processes of viral infection and host response.

Antiproliferative and Cytotoxic Mechanisms in Cancer Cells

Cell Cycle Arrest and Regulation (e.g., G0/G1 or S phase, modulation of CDK4, cyclin D2, p21)

This compound and its derivatives have been shown to exert antiproliferative effects on various cancer cell lines by inducing cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting their proliferation.

Mechanistic studies have revealed that this G0/G1 arrest is associated with the modulation of key cell cycle regulatory proteins. Specifically, treatment with usnic acid has been shown to decrease the expression of cyclin-dependent kinase 4 (CDK4) and cyclin D1 acs.orgpreprints.org. These proteins form a complex that is crucial for the G1 to S phase transition. By reducing their levels, this compound effectively puts a brake on the cell cycle.

Furthermore, the induction of G0/G1 arrest by usnic acid is linked to an increased expression of the cyclin-dependent kinase inhibitor p21 (also known as p21/Cip1) acs.orgpreprints.org. The p21 protein acts as a negative regulator of the cell cycle by inhibiting the activity of cyclin-CDK complexes. The upregulation of p21 further contributes to the halt in cell cycle progression observed in cancer cells treated with usnic acid derivatives. While some studies have focused on cyclin D1, the potassium salt of usnic acid has been shown to reduce cyclin D2 protein levels in certain cancer cell lines researchgate.net.

Interactive Data Table: Effect of Usnic Acid on Cell Cycle Distribution in Cancer Cells

| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M |

|---|---|---|---|---|

| BGC823 (Gastric Cancer) | Control (0.1% DMSO) | 54.4 ± 2.7 | 39.7 ± 4.7 | - |

| Usnic Acid (400 µM) | 66.9 ± 2.6 | 28.7 ± 4.5 | - | |

| MCF-7 (Breast Cancer) | Control | 48 | - | - |

| Usnic Acid Derivative 2a (2.9 µM) | 71-72 | - | - | |

| Usnic Acid Derivative 2b (2.9 µM) | 71-72 | - | - | |

| HeLa (Cervical Cancer) | Control | 44 | - | - |

Data presented as mean ± SD where available. The specific enantiomer was not always specified in the source material.

Induction of Apoptosis and Other Programmed Cell Death Pathways

In addition to inducing cell cycle arrest, this compound and its derivatives are capable of triggering programmed cell death, primarily through the induction of apoptosis, in cancer cells. This process of controlled cell suicide is a key mechanism for eliminating damaged or cancerous cells.

The apoptotic effect of usnic acid is often mediated through the mitochondrial pathway. This involves the depolarization of the mitochondrial membrane, a critical event that leads to the release of pro-apoptotic factors into the cytoplasm acs.org. Studies have shown that treatment with usnic acid derivatives leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, which further promotes mitochondrial dysfunction and the apoptotic cascade.

The activation of caspases, a family of proteases that execute the apoptotic process, is another hallmark of usnic acid-induced cell death. The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspases, such as caspase-3, is a well-established marker of apoptosis and has been observed in cancer cells following treatment with usnic acid acs.org. This cleavage renders PARP, an enzyme involved in DNA repair, inactive and facilitates the dismantling of the cell.

Interactive Data Table: Cytotoxic Activity of Usnic Acid Enantiomers (IC50 values in µM)

| Cell Line | (+)-Usnic Acid | (-)-Usnic Acid [this compound] | Treatment Duration |

|---|---|---|---|

| HCT116 (Colon Cancer) | ~29 | ~29 | 72h |

| PC3 (Prostate Cancer) | More effective | - | - |

| MDA-MB-231 (Breast Cancer) | 45.9 | 58.6 | 72h |

IC50 values represent the concentration required to inhibit 50% of cell growth.

Angiogenesis Inhibition (e.g., Modulation of VEGFR2, VEGF, MMP-9 signaling)

This compound, a naturally occurring dibenzofuran derivative found in lichens, has demonstrated significant anti-angiogenic properties in preclinical studies. Its mechanism of action involves the disruption of key signaling pathways that are critical for the formation of new blood vessels, a process essential for tumor growth and metastasis.

Research on human umbilical vein endothelial cells (HUVECs) has shown that usnic acid can dose-dependently inhibit the activating phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). mdpi.com This inhibition disrupts the entire downstream signaling cascade, including the MEK/ERK1/2 and Akt/p70S6K pathways. mdpi.com The consequence of this disruption is a marked decrease in endothelial cell proliferation, migration, and the formation of tube-like structures, all of which are fundamental steps in angiogenesis. mdpi.comnih.gov

Furthermore, studies have confirmed that usnic acid effectively suppresses vessel formation induced by potent pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF). nih.govnih.gov In addition to its impact on the VEGF/VEGFR2 axis, this compound also modulates the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix to allow for endothelial cell invasion. Specifically, treatment with usnic acid has been shown to reduce the levels of MMP-9, further contributing to its anti-angiogenic effects. mdpi.com

| Target/Process | Observed Effect of this compound | Cell/Model System | Key Downstream Consequences |

|---|---|---|---|

| VEGFR2 Phosphorylation | Inhibited | HUVECs | Suppression of MEK/ERK1/2 and Akt/p70S6K signaling |

| VEGF Levels | Reduced | HUVECs | Decreased pro-angiogenic signaling |

| MMP-9 Levels | Reduced | HUVECs | Impaired extracellular matrix degradation |

| Endothelial Cell Proliferation | Inhibited | HUVECs (VEGF/bFGF-stimulated) | Reduced vessel growth |

| Endothelial Cell Migration | Inhibited | HUVECs (VEGF/bFGF-stimulated) | Reduced cell movement for vessel formation |

| Tube Formation | Inhibited | HUVECs (VEGF/bFGF-stimulated) | Impaired capillary network development |

Suppression of Cell Motility and Invasion (e.g., effects on EMT markers)

This compound has been shown to impede the motility and invasive capabilities of cancer cells, key characteristics for metastasis. A primary mechanism underlying this activity is the inhibition of the epithelial-mesenchymal transition (EMT), a cellular program where epithelial cells acquire mesenchymal, fibroblast-like properties that enhance motility and invasiveness. nih.govnih.govoup.com

In glioblastoma models, usnic acid treatment led to a significant inhibition of cancer cell invasion and migration. nih.govoup.com This was accompanied by a marked decrease in the expression of key EMT-promoting transcription factors and markers, including N-cadherin, ZEB1, ZEB2, SNAIL, and SLUG. nih.govoup.com Similarly, in A549 lung cancer cells, a 10 μM concentration of usnic acid was sufficient to reduce the mRNA levels of Snail and Twist, while simultaneously increasing the expression of the epithelial marker E-cadherin, indicating a reversal or suppression of the EMT process. nih.gov

The inhibitory action of (+)-usnic acid on cell motility in non-small cell lung cancer is also linked to its ability to downregulate signaling pathways that promote invasion, such as the β-catenin and KITENIN-mediated AP-1 pathways. nih.govnih.gov Treatment with (+)-usnic acid resulted in decreased mRNA levels of CD44, Cyclin D1, and c-myc, which are downstream targets of these pathways. nih.govnih.gov

| EMT Marker | Marker Type | Effect of this compound | Cancer Model |

|---|---|---|---|

| N-cadherin | Mesenchymal | Decreased Expression | Glioblastoma, Lung Cancer |

| E-cadherin | Epithelial | Increased Expression | Lung Cancer |

| ZEB1 / ZEB2 | Mesenchymal (Transcription Factor) | Decreased Expression | Glioblastoma |

| SNAIL / SLUG | Mesenchymal (Transcription Factor) | Decreased Expression | Glioblastoma, Lung Cancer |

| Twist | Mesenchymal (Transcription Factor) | Decreased Expression | Lung Cancer |

Deregulation of Cellular Energetics and Induction of Stress Responses (e.g., ER stress, autophagy)

This compound disrupts the normal metabolic and energetic balance within cancer cells, leading to cellular stress and the activation of response pathways like autophagy and the endoplasmic reticulum (ER) stress response.

Usnic acid has been observed to inhibit mitochondrial function, a critical hub for cellular energy production. nih.gov This is characterized by a decrease in the mitochondrial membrane potential and a subsequent fall in cellular ATP levels. nih.govnih.gov This energy depletion activates stress-response pathways.

One such response is autophagy, a cellular process of self-digestion of damaged organelles and proteins to recycle components and maintain homeostasis. Usnic acid has been shown to induce autophagy in various cancer cell lines, including HeLa and gastric cancer cells. nih.govnih.gov While autophagy can sometimes be a survival mechanism for cells under stress, its induction by usnic acid is also linked to subsequent cell death pathways. nih.gov For instance, in HeLa cells, usnic acid-induced autophagy was followed by apoptosis, and inhibiting the late stages of autophagy potentiated the compound's cytotoxic effects. nih.gov

The compound also appears to modulate the ER stress response. A pyrazole (B372694) derivative of usnic acid was found to induce the release of calcium ions from the ER, a key event that can trigger ER stress. researchgate.net However, the role of usnic acid in ER stress may be context-dependent, as one study reported that it could reduce ER stress activation in rat cardiomyocytes through an AMPK signaling-dependent mechanism. europeanreview.org

Facilitation of Immune-Mediated Destruction of Cancer Cells

Emerging evidence suggests that this compound can modulate the tumor microenvironment to make cancer cells more susceptible to destruction by the immune system. nih.govpreprints.org This involves influencing the expression of immune checkpoint molecules and other factors that cancer cells use to evade immune surveillance. By potentially downregulating these "don't-eat-me" signals, usnic acid may help restore the ability of immune cells, such as cytotoxic T-lymphocytes, to recognize and eliminate malignant cells. nih.govpreprints.org The multifaceted impact of usnic acid on cancer hallmarks, including the induction of cellular stress and apoptosis, may further release tumor-associated antigens, promoting a broader anti-tumor immune response. nih.govpreprints.org

Antimitotic Activity and Interaction with Cellular Microtubules

Usnic acid is recognized for its antimitotic and antiproliferative activities against a range of human cancer cells. nih.govscielo.brscielo.br However, its mechanism of mitotic interference appears to be distinct from classical microtubule-targeting agents.

Microtubules are dynamic protein structures essential for forming the mitotic spindle, which segregates chromosomes during cell division. nih.govscielo.br Drugs like vincristine (B1662923) (which prevents microtubule formation) and taxol (which stabilizes them) directly target this process, leading to mitotic arrest. nih.govscielo.br

To investigate if usnic acid functions similarly, studies were conducted on the MCF7 breast cancer and H1299 lung cancer cell lines. nih.govscielo.br Cells were treated with 29 μM usnic acid for 24 hours. nih.govscielo.br Despite its known antiproliferative effects, the treatment did not result in any observable morphological changes to the microtubules, nor did it cause an increase in the mitotic index. nih.govscielo.br These results strongly suggest that the antineoplastic and antimitotic activity of usnic acid is not directly related to the physical alteration, formation, or stabilization of cellular microtubules. nih.govscielo.br

Enantiomeric Specificity and Differential Biological Actions of (S)- and (R)-Usnate

Usnic acid exists as two enantiomers, the dextrorotatory (+)-usnic acid or (R)-usnate, and the levorotatory (-)-usnic acid or this compound. While enantiomers have identical physical properties, their biological activities can differ significantly due to the stereospecific nature of their interactions with cellular targets.

In studies on prostate cancer PC3 cells, (+)-UA was found to be more effective. mdpi.com Conversely, another report indicated that (-)-UA had higher cytotoxicity than (+)-UA in DU145 prostate cancer cells. mdpi.com With respect to specific mechanisms, (+)-usnic acid has been specifically identified as inhibiting non-small cell lung cancer cell motility and invasion. nih.govnih.gov These discrepancies underscore that while differences in the activity of the enantiomers are common, no universal trend dictates that one form is consistently more potent across all biological systems. uj.edu.pl

| Cancer Cell Line | Cancer Type | Observed Enantiomeric Dominance | Reference |

|---|---|---|---|

| HCT116 | Colon | No significant difference | mdpi.com |

| PC3 | Prostate | (+)-UA more effective | mdpi.com |

| DU145 | Prostate | (-)-UA more effective | mdpi.com |

| MDA-MB-231 | Breast | (+)-UA more effective (IC50 15.8 µg/mL vs 20.2 µg/mL for (-)-UA) | mdpi.com |

| T47D / Capan-2 | Breast / Pancreatic | Equally effective | mdpi.com |

This compound, an enantiomer of usnic acid, is a significant secondary metabolite found primarily in lichens. This compound plays crucial roles in the ecological interactions and environmental adaptation of these symbiotic organisms.

Ecological and Environmental Significance of S Usnate

Structure Activity Relationship Sar Studies of S Usnate and Its Analogs

Foundational Principles and Methodologies of SAR Investigations

SAR analysis is a cornerstone of medicinal chemistry that links the chemical structure of a compound to its biological activity. wikipedia.orgcollaborativedrug.com The primary goal is to identify the key chemical features, known as pharmacophores, that are responsible for the molecule's interaction with a biological target. nih.gov This understanding allows for the rational design of more effective and safer drug candidates. oncodesign-services.com The investigation of (S)-usnate and its analogs employs both experimental and computational methodologies to build comprehensive SAR models.

The experimental approach to SAR involves the chemical synthesis of a series of analogs where specific parts of the parent molecule, in this case, this compound, are systematically modified. These new compounds are then subjected to biological assays to measure their activity against a particular target, such as a cancer cell line or a viral enzyme. oncodesign-services.com

Researchers have synthesized various classes of (+)-usnic acid-based analogs, which can be extrapolated to the (S)-enantiomer, including enamines, imines, and pyrazoles. nih.gov For instance, a study involving the synthesis of twenty-one such analogs and their evaluation for antiproliferative activity against four human cancer cell lines (HeLa, MDA-MB-231, A549, and MiaPaca) revealed that all synthesized compounds showed enhanced activity compared to the parent usnic acid. nih.gov Notably, certain enamine (compound 2e ) and pyrazole (B372694) (compound 4a ) derivatives demonstrated potent activity against all tested cell lines, suggesting that modification at the acetyl groups can significantly boost cytotoxicity. nih.gov

Another experimental strategy involves modifying usnic acid to enhance its antiviral properties. A set of new and previously described (+)-usnic acid derivatives were synthesized and tested against three strains of SARS-CoV-2 (Wuhan, Delta, and Omicron). The results showed that the parent compound, (+)-usnic acid, exhibited significant activity. Modifications, such as the synthesis of a bromoderivative and subsequent products, led to compounds that retained high activity against all three viral strains, demonstrating the potential for targeted synthesis to produce broad-spectrum antiviral agents. nih.gov

The following table summarizes the antiproliferative activity of selected synthesized (+)-usnic acid analogs.

| Compound Class | Representative Compound | Target Cancer Cell Line | Activity |

| Enamine | 2e | HeLa, MDA-MB-231, A549, MiaPaca | Potent |

| Pyrazole | 4a | HeLa, MDA-MB-231, A549, MiaPaca | Potent |

| Parent Compound | (+)-Usnic Acid | HeLa, MDA-MB-231, A549, MiaPaca | Moderate |

This table is based on findings from the synthesis and evaluation of novel (+)-usnic acid analogues, which showed enhanced antiproliferative activity compared to the parent compound. nih.gov

Computational methods are increasingly used to streamline the drug discovery process by predicting the biological activity of compounds, thereby reducing the time and cost associated with synthesizing and testing numerous analogs. nih.govmdpi.com

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as an this compound analog) when bound to a second molecule (a receptor, typically a protein target). ekb.eg This method helps to understand the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net For example, molecular docking simulations have been used to screen usnic acid derivatives against therapeutic targets like the mTOR protein for breast cancer. researchgate.net In one study, a database of 340 usnic acid derivatives was docked into the mTOR protein's binding site, identifying several derivatives with better binding affinity than the control drug, docetaxel. researchgate.net Similarly, docking studies have been employed to evaluate usnic acid derivatives as inhibitors of the Bcl-2 protein, which is involved in apoptosis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling builds a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgnih.govresearchgate.net QSAR models use molecular descriptors—numerical representations of a molecule's physicochemical properties—to predict the activity of new, untested compounds. nih.govnih.gov This approach is invaluable for prioritizing which analogs to synthesize and test experimentally. While specific QSAR models focused solely on this compound are less common in the literature, the principles are widely applied to diverse molecular scaffolds to guide lead optimization. nih.gov The process involves selecting a dataset of molecules with known activities, generating descriptors, building a statistical model, and validating its predictive power. nih.govnih.gov

| Computational Method | Application for Usnate Analogs | Key Insights |

| Molecular Docking | Screening derivatives against mTOR protein | Identification of analogs with high binding affinity for cancer targets. researchgate.net |

| Molecular Docking | Evaluating derivatives as Bcl-2 inhibitors | Understanding ligand-protein interactions to guide the design of apoptosis-inducing agents. researchgate.net |

| QSAR | Predicting biological activity from structure | Development of predictive models to prioritize synthesis of potent analogs. nih.govresearchgate.net |

Elucidation of Pharmacophoric Features

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov Identifying these features for the this compound scaffold is key to designing potent analogs.

Hydroxyl Groups: The acidic nature of usnic acid arises from its phenolic hydroxyl groups, which are critical for its biological activity. acs.org These groups can act as hydrogen bond donors, interacting with amino acid residues in target proteins. Modifications at these sites can drastically alter activity.

Acetyl Groups: The acetyl groups at positions 2 and 6 are frequent targets for chemical modification. Synthesizing derivatives such as enamines, imines, and pyrazoles from these acetyl groups has been shown to enhance antiproliferative activity. nih.gov For instance, converting the acetyl group into an enamine derivative containing a 4-trifluoromethylphenyl fragment resulted in a compound with a pronounced hypoglycemic effect in a mouse model of diabetes. researchgate.net

Triazole Moiety: The introduction of a 1,2,3-triazole ring, often via "click chemistry," is a common strategy in medicinal chemistry to create new analogs. Studies on usnic acid have shown that creating enaminone-coupled 1,2,3-triazoles can lead to potent antibacterial and antitubercular agents. ijbcp.com This indicates that the addition of a nitrogen-rich heterocyclic ring system can significantly enhance antimicrobial properties.

The dibenzofuran (B1670420) core is the rigid backbone of the usnate molecule. wikipedia.orgnih.gov While many SAR studies focus on modifying the peripheral functional groups, alterations to the core structure can also have a profound impact on activity. Hydrogenation of the double bond in the furan ring, for example, leads to dihydro-usnic acid derivatives. nih.gov Such modifications alter the planarity and electronic properties of the molecule, which can in turn affect how it fits into a target's binding site. Studies on the anti-biofilm activity of usnic acid highlight the importance of the intact dibenzofuran structure for inhibiting biofilm formation in certain bacteria. nih.govnih.gov However, more extensive research into the systematic modification of the dibenzofuran core itself is needed to fully elucidate its role in the SAR of this compound.

Enantiomeric Considerations in SAR Analysis

Usnic acid exists naturally as two enantiomers, the dextrorotatory (+) or (R)-form and the levorotatory (-) or (S)-form, due to the chiral center at position 9b. nih.govuj.edu.pl Biological systems are chiral, and as a result, enantiomers of a drug can exhibit different pharmacological and toxicological profiles. researchgate.net

While many studies use (+)-usnic acid due to its greater commercial availability, comparative studies reveal important enantioselective differences. researchgate.netresearchgate.net For example:

Both enantiomers are generally effective against a wide range of Gram-positive bacteria. researchgate.netnih.gov

The (-)-usnic acid enantiomer has been identified as a selective natural herbicide. researchgate.netnih.gov

In studies on genotoxicity, the levorotatory (S)-enantiomer was found to be twice as genotoxic as the dextrorotatory (R)-enantiomer in human mononuclear cells. researchgate.netnih.gov

Conversely, the (+)-enantiomer showed good photoprotective properties and photostability, comparable to the commercial UV filter octocrylene, while the (-)-enantiomer was slightly more toxic to keratinocytes. nih.gov

These differences underscore the critical importance of considering stereochemistry in SAR studies of usnic acid. The biological activity and safety profile of any new analog could be highly dependent on its enantiomeric form. Therefore, future SAR investigations should ideally involve the synthesis and evaluation of both enantiomers to establish a complete and accurate understanding of their therapeutic potential. researchgate.net

Future Directions and Emerging Research Avenues for S Usnate

In-Depth Elucidation of Unexplored Molecular Mechanisms of Action

Despite the recognized biological activities of usnic acid and its derivatives, the precise molecular mechanisms underlying the actions of (S)-usnate remain to be fully elucidated. Future research should prioritize in-depth investigations to understand how this compound interacts with specific cellular targets and pathways. Studies have begun to explore the mechanisms of usnic acid and its salts, such as potassium usnate, in various cell lines, observing effects like reduced cell viability, cell cycle arrest, and changes in protein levels involved in cell cycle regulation. preprints.org Further research is needed to clarify these mechanisms, particularly for the isolated (S)-enantiomer. Understanding the intricate molecular interactions will provide a solid foundation for rational drug design and therapeutic development. This includes identifying the specific enzymes, receptors, or signaling molecules that this compound modulates. For instance, research on potassium usnate has provided a basis for future studies on its molecular mechanism underlying anticancer activity, including the downregulation of genes related to cell motility. nih.gov

Design and Synthesis of Advanced Derivatives with Enhanced Efficacy and Specificity

The design and synthesis of novel this compound derivatives represent a critical avenue for future research. Structural modifications can be explored to enhance efficacy, improve specificity towards particular targets, reduce potential off-target effects, and optimize pharmacokinetic properties such as solubility and bioavailability. Usnic acid's different functional groups make it a good target for structural modification to enhance its activities. mdpi.com For example, water-soluble salts like potassium usnate have been synthesized to improve bioavailability compared to the hydrophobic usnic acid. nih.gov Future work should focus on creating a library of this compound analogs with targeted structural alterations and evaluating their biological activities in relevant models. This iterative process of design, synthesis, and testing will be essential for developing compounds with improved therapeutic profiles.

Development of Innovative Delivery Systems for Targeted Research Applications

The inherent properties of this compound, such as its solubility, can influence its in vivo performance. nih.gov Developing innovative delivery systems is crucial to overcome potential limitations and enable targeted research applications. Nanotechnology offers promising approaches for targeted drug delivery, enhancing the concentration of therapeutic agents at desired sites and potentially improving their therapeutic index. nih.gov Research into various nanocarriers, such as liposomes, nanoparticles, and other biocompatible formulations, could facilitate the targeted delivery of this compound to specific cells or tissues under investigation. ijpsjournal.comfrontiersin.orgresearchgate.netnih.govmdpi.comnih.gov These systems can also help improve the solubility and stability of poorly water-soluble compounds. nih.govdovepress.com Future research should focus on designing and evaluating delivery systems that can effectively encapsulate and release this compound in a controlled and targeted manner for specific research objectives.

Comprehensive Comparative Studies of (S)- and (R)-Usnate Enantiomers

Usnic acid exists in two enantiomeric forms, (S)-(-) and (R)-(+), which may exhibit different biological activities and interactions due to their distinct spatial arrangements. preprints.orgnih.gov While some studies have compared the activities of the two enantiomers, a comprehensive understanding of the differences in their biological profiles, particularly for this compound compared to (R)-usnate, is still needed. researchgate.netskemman.ismdpi.com Future research should involve systematic comparative studies to delineate the specific activities, potencies, and mechanisms of action of each enantiomer. This will help determine if one enantiomer possesses superior properties for particular applications or if a specific ratio of the enantiomers offers synergistic effects. The characterization of usnic acid enantiomers is currently lagging, highlighting the need for improved analytical methods to study their ratios in nature and in research. skemman.is

Integration of Advanced Computational Approaches for Drug Discovery and Optimization

Advanced computational approaches, such as molecular docking, molecular dynamics simulations, virtual screening, and quantitative structure-activity relationship (QSAR) modeling, can significantly accelerate the drug discovery and optimization process for this compound. nih.govmdpi.comsilicos-it.bedrugdiscoverynews.commdpi.com These in silico methods can be used to predict the binding affinity of this compound and its derivatives to potential biological targets, design novel compounds with improved properties, and screen large virtual libraries for potential hits. mdpi.comfrontiersin.orgnih.govscirp.org Integrating these computational tools with experimental studies will enable a more efficient and rational approach to identifying promising this compound analogs and understanding their interactions at the molecular level. nih.gov

Identification and Validation of Novel Biological Targets and Pathways

Future research should aim to identify and validate novel biological targets and pathways modulated by this compound. While some targets and mechanisms have been explored for usnic acid and its derivatives, the specific targets of this compound may differ or involve unique interactions. mdpi.compreprints.orgnih.gov High-throughput screening techniques, proteomic studies, and genetic approaches can be employed to identify new molecular targets. Once potential targets are identified, rigorous validation studies are necessary to confirm their relevance to the observed biological activities of this compound. This will broaden our understanding of the compound's therapeutic potential and may reveal new applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。